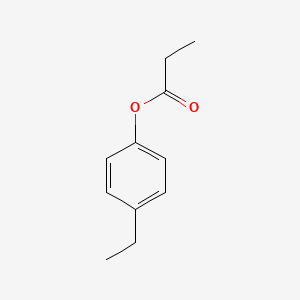
4-Ethylphenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The chemical structure of this compound consists of a propionate group attached to a 4-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl propionate can be synthesized through the esterification of 4-ethylphenol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylphenyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-ethylphenol and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-ethylphenyl propanol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and propionic acid.
Reduction: 4-Ethylphenyl propanol.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethylphenyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethylphenol and propionic acid, which may exert biological effects. The aromatic ring in this compound can also interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a 4-ethylphenyl group.
Methyl propionate: A simpler ester with a methyl group instead of a 4-ethylphenyl group.
Butyl propionate: An ester with a butyl group instead of a 4-ethylphenyl group.
Uniqueness: 4-Ethylphenyl propionate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
54549-71-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4-ethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FAUAWUCWCIXSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



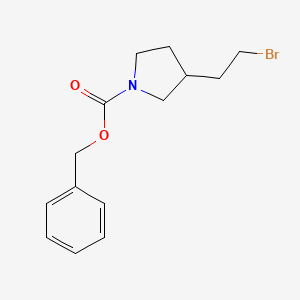

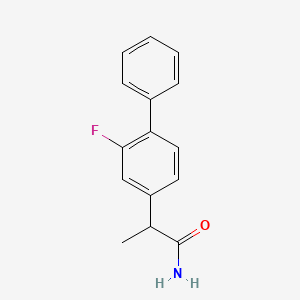
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
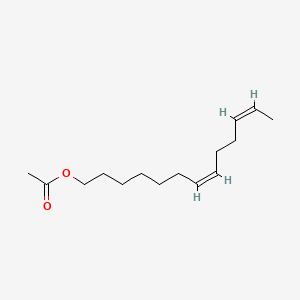
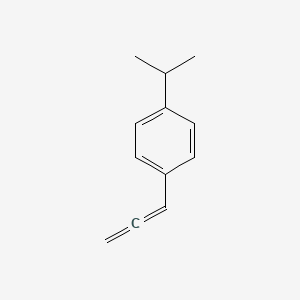

![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

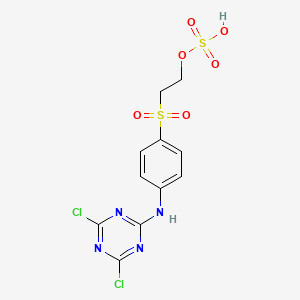
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
